ML-SA5

Description

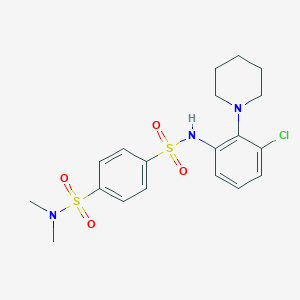

Structure

3D Structure

Properties

IUPAC Name |

1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPWKTIVYUTTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418670-70-7 | |

| Record name | N4-[3-chloro-2-(piperidin-1-yl)phenyl]-N1,N1-dimethylbenzene-1,4-disulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Agonist ML-SA5: An In-Depth Technical Guide to its Mechanism of Action in Lysosomal Calcium Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 has emerged as a potent and specific synthetic agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a critical regulator of lysosomal function. TRPML1 is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes. Its activation is crucial for a myriad of cellular processes, including vesicular trafficking, autophagy, and the maintenance of lysosomal homeostasis. Dysregulation of TRPML1 function is implicated in various lysosomal storage disorders and neurodegenerative diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in inducing lysosomal calcium release and subsequent cellular signaling events.

Core Mechanism of Action: TRPML1 Activation

The primary molecular target of this compound is the TRPML1 ion channel. This compound binds to and activates TRPML1, causing the channel to open and facilitating the efflux of cations from the lysosomal lumen into the cytoplasm. While TRPML1 is permeable to various cations, including Na+, K+, Fe2+, and Zn2+, its most significant physiological role in this context is the release of lysosomal calcium (Ca2+) stores. This acute increase in cytosolic calcium concentration is the initiating event for a cascade of downstream signaling pathways.

Downstream Signaling Cascade: The TFEB Pathway

The this compound-induced rise in cytosolic calcium is a pivotal signal that leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The key steps in this pathway are as follows:

-

Calcineurin Activation: The elevated cytosolic Ca2+ levels activate the calcium-dependent phosphatase, calcineurin.

-

TFEB Dephosphorylation: Activated calcineurin dephosphorylates TFEB at specific serine residues.

-

TFEB Nuclear Translocation: Dephosphorylated TFEB is no longer sequestered in the cytoplasm and translocates into the nucleus.

-

Gene Transcription: Within the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in lysosome biogenesis, autophagy, and lysosomal exocytosis.

This signaling cascade establishes a positive feedback loop, as the MCOLN1 gene, which encodes TRPML1, is itself a transcriptional target of TFEB. This leads to the upregulation of TRPML1 expression, further sensitizing the cell to stimuli that trigger lysosomal calcium release.

Signaling Pathway Diagram

ML-SA5: A Potent TRPML1 Channel Agonist for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SA5 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel. Its ability to modulate lysosomal calcium signaling has positioned it as a valuable tool in fundamental research and a potential therapeutic agent for a range of pathologies, including lysosomal storage disorders, neurodegenerative diseases, and certain cancers. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Introduction to TRPML1 and this compound

Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[1] It plays a vital role in maintaining lysosomal homeostasis, including regulating lysosomal pH, facilitating vesicular trafficking, and mediating lysosomal exocytosis.[2][3] Dysfunctional TRPML1 is associated with the lysosomal storage disorder mucolipidosis type IV (MLIV), characterized by severe neurodegeneration and psychomotor retardation.[3]

This compound is a small molecule agonist that potently activates TRPML1, inducing the release of cations, primarily Ca2+, from the lysosome into the cytosol.[4] This activity modulates numerous downstream cellular processes, making this compound a powerful pharmacological tool for investigating TRPML1 function and a promising candidate for therapeutic development.

Mechanism of Action and Signaling Pathways

This compound directly binds to and activates the TRPML1 channel, leading to an increase in its open probability and subsequent cation efflux from the lysosome. The primary signaling event following TRPML1 activation by this compound is the release of lysosomal Ca2+ into the cytoplasm. This localized Ca2+ signal initiates a cascade of downstream events, most notably the activation of the transcription factor EB (TFEB) signaling pathway.

The TRPML1-TFEB Signaling Pathway

The activation of TFEB by this compound-induced TRPML1-mediated Ca2+ release is a critical signaling axis. Cytosolic Ca2+ activates the phosphatase calcineurin, which dephosphorylates TFEB. Dephosphorylated TFEB then translocates from the cytoplasm to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis, autophagy, and exocytosis. This positive feedback loop, where TRPML1 activation leads to increased TFEB activity and subsequent upregulation of lysosomal and autophagy genes, is a key mechanism by which this compound exerts its cellular effects.

Quantitative Data

The potency of this compound in activating TRPML1 has been quantified across various experimental platforms. The half-maximal effective concentration (EC50) is a key parameter for assessing its activity.

| Parameter | Value | Cell Type / System | Method | Reference |

| EC50 | 285 nM | DMD Myocytes | Endosomal TRPML1 Current | |

| EC50 | 285 ± 144 nM | DMD Myoblasts | Whole-endolysosomal ML1 Currents | |

| EC50 | 0.5 µM | Not Specified | Automated Electrophysiology | |

| EC50 | 0.2-0.5 µM | Not Specified | Electrophysiology |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are representative protocols for key experiments.

Calcium Imaging Assay

This protocol outlines the measurement of cytosolic Ca2+ changes in response to this compound using a fluorescent indicator.

Objective: To measure this compound-induced Ca2+ release from lysosomes.

Materials:

-

HEK293 cells stably expressing TRPML1 (e.g., HEK-TRPML1-4A)

-

Culture medium (e.g., DMEM with 10% FBS)

-

FLIPR Calcium 6 Assay Dye

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, supplemented with 20 mM HEPES, pH 7.4

-

This compound stock solution (e.g., 30 mM in DMSO)

-

Fluorescence plate reader (e.g., FLIPR Penta)

Procedure:

-

Cell Culture: Culture HEK-TRPML1-4A cells in appropriate medium. Induce TRPML1 expression with doxycycline (0.25-1 µg/ml) 24-48 hours before the experiment.

-

Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Dye for 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS to the desired final concentrations (e.g., 0.0003 to 10 µM). Ensure the final DMSO concentration is low (e.g., 0.1% or 0.3% v/v).

-

Measurement:

-

Acquire a basal fluorescence reading for 20 seconds.

-

Add the this compound solutions to the cells.

-

Measure the fluorescent response for 3 minutes after compound addition.

-

-

Data Analysis: Calculate the area under the curve for each well and construct concentration-response curves to determine the EC50 value.

Electrophysiology Protocol (Automated Patch-Clamp)

This protocol describes the use of an automated patch-clamp system to measure TRPML1 currents activated by this compound.

Objective: To directly measure the ion channel activity of TRPML1 in response to this compound.

Materials:

-

HEK293 cells expressing TRPML1

-

Automated patch-clamp system (e.g., SyncroPatch 384 or Qube 384)

-

Internal and external solutions (specific compositions vary, see below)

-

This compound stock solution (e.g., 30 mM in DMSO)

Solutions:

-

External Solution (ECS): 140 mM NaCl, 13 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 4 mM BaCl2, 10 mM HEPES/MES, pH adjusted to 7.4 or 5.0.

-

Internal Solution: Specific composition depends on the experimental goals, often K+-based.

Procedure:

-

Cell Preparation: Harvest and prepare a single-cell suspension of TRPML1-expressing cells according to the manufacturer's protocol for the automated patch-clamp system.

-

System Setup: Prime the system with internal and external solutions.

-

Compound Application: Prepare a concentration range of this compound (e.g., 0.01-10 µM) in the external solution.

-

Voltage Protocol: Apply a voltage ramp protocol to elicit TRPML1 currents. A typical protocol involves ramping the voltage from -100 mV to +100 mV over 190 ms from a holding potential of 0 mV.

-

Recording: Record baseline currents, then apply increasing concentrations of this compound and record the resulting currents.

-

Data Analysis: Analyze the current-voltage relationship and plot the concentration-response curve to determine the EC50 of this compound.

Applications in Research and Drug Development

This compound serves as a critical tool for:

-

Investigating Lysosomal Biology: Elucidating the roles of TRPML1 and lysosomal Ca2+ signaling in cellular processes like autophagy and exocytosis.

-

Disease Modeling: Studying the pathophysiology of lysosomal storage disorders and neurodegenerative diseases where TRPML1 function is implicated.

-

Drug Discovery: Acting as a reference compound in high-throughput screening for novel TRPML1 modulators.

-

Therapeutic Potential: Showing promise in preclinical models for conditions such as Duchenne muscular dystrophy by promoting muscle repair and reducing necrosis. It has also demonstrated anti-cancer activity in certain melanoma cell lines by inducing cell death.

Conclusion

This compound is a well-characterized, potent, and specific agonist of the TRPML1 channel. Its ability to modulate the TRPML1-TFEB signaling axis makes it an invaluable asset for the scientific community. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to harness the full potential of this compound in advancing our understanding of lysosomal biology and developing novel therapeutic strategies.

References

An In-depth Technical Guide to the ML-SA5 and TFEB Nuclear Translocation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway involving the synthetic agonist ML-SA5 and the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This document details the mechanism of action, offers quantitative data, and provides detailed experimental protocols for studying this pathway, which is of significant interest for therapeutic development in various disease models.

Core Signaling Pathway: this compound and TFEB Nuclear Translocation

Transcription Factor EB (TFEB) is a key cellular regulator that, under basal conditions, is phosphorylated and sequestered in the cytoplasm. Its translocation to the nucleus initiates a transcriptional program that upregulates genes involved in lysosomal biogenesis and autophagy. The activation of TFEB is a critical cellular response to various stresses, including nutrient deprivation and lysosomal dysfunction.

The small molecule this compound is a potent agonist of the lysosomal cation channel Transient Receptor Potential Mucolipin 1 (TRPML1). Activation of TRPML1 by this compound triggers the release of calcium (Ca2+) from the lysosome into the cytoplasm. This localized increase in cytosolic calcium activates the calcium-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates TFEB at key serine residues, primarily Serine 211 (S211) and Serine 142 (S142).

Under normal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin complex 1 (mTORC1) at residues including S122, S142, and S211, which promotes its binding to 14-3-3 proteins and subsequent cytoplasmic retention[1][2][3]. Dephosphorylation of TFEB by calcineurin disrupts this interaction, unmasking a nuclear localization signal and allowing TFEB to translocate to the nucleus, where it can activate the transcription of its target genes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the activity of this compound and its effect on the TFEB pathway.

| Parameter | Value | Context | Reference |

| This compound EC50 for TRPML1 | 285 ± 144 nM | Activation of whole-endolysosomal ML1 currents in DMD myoblasts. | [4] |

| 285 nM | Activation of TRPML1 current in DMD myocytes. | [5] | |

| This compound In Vitro Concentration | 1-100 µM (24h) | Induction of cell death in M12 and MeWo melanoma cells. | |

| 0.05 - 1 µM | Increased LC3-II levels in HeLa cells. | ||

| 1 µM (1h) | Induction of TFEB nuclear translocation. | ||

| This compound In Vivo Dosage | 2-5 mg/kg (i.p., daily for 2 weeks) | Reduction of muscle necrosis in mdx mouse model. | |

| 2 mg/kg (i.p., daily for 14 days) | Amelioration of muscular dystrophy in mdx mice. |

Table 1: Quantitative data for this compound activity.

| Protein | Phosphorylation/Dephosphorylation Site | Regulating Kinase/Phosphatase | Effect of Modification | Reference |

| TFEB | Serine 211 (S211) | mTORC1 (Kinase) | Promotes cytoplasmic retention by facilitating 14-3-3 protein binding. | |

| Serine 142 (S142) | mTORC1 (Kinase) | Contributes to cytoplasmic retention. | ||

| Serine 122 (S122) | mTORC1 (Kinase) | Important for TFEB regulation by mTORC1. | ||

| Serine 211 (S211) | Calcineurin (Phosphatase) | Dephosphorylation promotes nuclear translocation. | ||

| Serine 142 (S142) | Calcineurin (Phosphatase) | Dephosphorylation promotes nuclear translocation. |

Table 2: Key phosphorylation and dephosphorylation sites on TFEB regulating its nuclear translocation.

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

TFEB Nuclear Translocation by Immunofluorescence Microscopy

This protocol details the visualization of TFEB subcellular localization.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 10% normal goat serum and 0.1% Triton X-100 in PBS

-

Primary Antibody: Rabbit anti-TFEB antibody (e.g., Cell Signaling Technology #4240) diluted 1:100 in Blocking Buffer

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in Blocking Buffer

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting Medium

Procedure:

-

Culture cells to 60-80% confluency on coverslips.

-

Treat cells with this compound at the desired concentration and time course.

-

Wash cells three times with PBS for 5 minutes each.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS for 5 minutes each.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-TFEB antibody overnight at 4°C in a humidified chamber.

-

Wash cells three times with PBS for 5 minutes each.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wash cells three times with PBS for 5 minutes each.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

Mount coverslips onto glass slides using mounting medium.

-

Visualize using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio.

Analysis of TFEB Phosphorylation and Subcellular Distribution by Western Blot

This protocol allows for the biochemical analysis of TFEB's phosphorylation status and its presence in cytoplasmic versus nuclear fractions.

a) Subcellular Fractionation

Materials:

-

Cell pellet

-

Cytoplasmic Lysis Buffer: 10 mM HEPES pH 7.4, 10 mM KCl, 0.01 mM EDTA, 0.1 mM EGTA, 0.1% NP-40, supplemented with protease and phosphatase inhibitors.

-

Nuclear Lysis Buffer: 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors.

Procedure:

-

Harvest cells and centrifuge to obtain a cell pellet. Wash twice with ice-cold PBS.

-

Resuspend the cell pellet in Cytoplasmic Lysis Buffer and incubate on ice for 15 minutes.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Wash the remaining nuclear pellet with Cytoplasmic Lysis Buffer to remove any cytoplasmic contamination and centrifuge again.

-

Resuspend the nuclear pellet in Nuclear Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear fraction.

-

Determine protein concentration of both fractions using a BCA assay.

b) Western Blotting

Materials:

-

Cytoplasmic and nuclear protein extracts

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

-

Primary Antibodies (diluted in Blocking Buffer):

-

Rabbit anti-TFEB (e.g., Cell Signaling Technology #4240)

-

Rabbit anti-phospho-TFEB (Ser211) (e.g., Cell Signaling Technology #37681)

-

Rabbit anti-phospho-TFEB (Ser142) (e.g., Merck Millipore ABE1971-I)

-

Rabbit anti-Lamin B1 (nuclear marker, e.g., Proteintech 12987-1-AP)

-

Mouse anti-GAPDH (cytoplasmic marker, e.g., Novus Biologicals NB300-328)

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate (ECL)

Procedure:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Lysosomal Calcium Release Assay

This protocol measures changes in lysosomal calcium levels upon this compound treatment using a genetically encoded calcium indicator.

Materials:

-

Cells cultured in glass-bottom dishes

-

GCaMP3-TRPML1 fusion construct (or other suitable lysosomally-targeted calcium sensor)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

This compound stock solution

-

Live-cell imaging microscope equipped with a sensitive camera

Procedure:

-

Transfect cells with the GCaMP3-TRPML1 plasmid 24-48 hours before imaging.

-

Replace the culture medium with live-cell imaging medium.

-

Mount the dish on the microscope stage and allow the cells to equilibrate.

-

Acquire baseline fluorescence images.

-

Add this compound to the dish at the desired final concentration.

-

Immediately begin acquiring a time-lapse series of images to capture the change in GCaMP3 fluorescence.

-

Quantify the fluorescence intensity over time in individual cells or regions of interest corresponding to lysosomes. An increase in fluorescence indicates a release of calcium.

In Vitro Calcineurin Phosphatase Assay with TFEB

This assay directly measures the dephosphorylation of TFEB by calcineurin.

Materials:

-

Immunoprecipitated phosphorylated TFEB (from cells treated with a kinase activator or using a phosphomimetic TFEB mutant)

-

Recombinant active calcineurin (e.g., Abcam ab139461)

-

Calcineurin Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, and 1 µM calmodulin)

-

Lambda phosphatase (as a positive control for dephosphorylation)

-

Reaction termination buffer (e.g., Laemmli buffer)

-

Western blot reagents for detecting phospho-TFEB

Procedure:

-

Immunoprecipitate phosphorylated TFEB from cell lysates.

-

Wash the immunoprecipitate extensively to remove detergents and kinase inhibitors.

-

Resuspend the immunoprecipitated TFEB in Calcineurin Assay Buffer.

-

Add recombinant active calcineurin to the reaction mixture.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Set up control reactions: no calcineurin, and with lambda phosphatase.

-

Stop the reaction by adding Laemmli buffer and boiling.

-

Analyze the samples by Western blot using phospho-specific TFEB antibodies (e.g., anti-pS211 and anti-pS142) to assess the degree of dephosphorylation.

This guide provides a foundational understanding and practical protocols for investigating the this compound-TFEB signaling axis. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. The continued study of this pathway holds promise for the development of novel therapeutics for a range of diseases characterized by lysosomal dysfunction.

References

- 1. Lamin B1 antibody (12987-1-AP) | Proteintech [ptglab.com]

- 2. GAPDH antibody (60004-1-Ig) | Proteintech [ptglab.com]

- 3. Phospho-TFEB (Ser211) Polyclonal Antibody (PA5-114662) [thermofisher.com]

- 4. Small-molecule activation of lysosomal TRP channels ameliorates Duchenne muscular dystrophy in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Protocol for GAPDH Antibody (NB300-328): Novus Biologicals [novusbio.com]

ML-SA5 role in autophagy and lysosomal biogenesis

An In-depth Technical Guide on the Core Functions of ML-SA5 in Autophagy and Lysosomal Biogenesis

For Researchers, Scientists, and Drug Development Professionals

This compound, a potent synthetic agonist of the lysosomal cation channel TRPML1 (Transient Receptor Potential Mucolipin 1), has emerged as a critical chemical tool for investigating fundamental cellular processes. Its ability to modulate lysosomal function has significant implications for understanding and potentially treating a range of pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the role of this compound in two interconnected cellular pathways: autophagy and lysosomal biogenesis. We will delve into its mechanism of action, summarize key quantitative findings, provide detailed experimental protocols for its study, and visualize the complex signaling cascades it initiates.

The Core Mechanism of this compound Action

This compound primarily functions by binding to and activating the TRPML1 channel, which is predominantly located on the membrane of late endosomes and lysosomes.[1][2] This activation triggers the release of cations, most notably calcium (Ca²⁺) and zinc (Zn²⁺), from the lysosomal lumen into the cytosol.[1][3][4] The subsequent increase in cytosolic concentrations of these ions initiates distinct downstream signaling events that modulate autophagy and lysosomal biogenesis.

This compound in Lysosomal Biogenesis: The TRPML1-TFEB Axis

A well-established role of this compound is the induction of lysosomal biogenesis through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. The signaling cascade is as follows:

-

TRPML1 Activation: this compound binds to and opens the TRPML1 channel.

-

Lysosomal Ca²⁺ Release: This leads to a localized increase in cytosolic Ca²⁺.

-

Calcineurin Activation: The elevated Ca²⁺ levels activate the phosphatase calcineurin.

-

TFEB Dephosphorylation and Nuclear Translocation: Calcineurin dephosphorylates TFEB, leading to its translocation from the cytoplasm into the nucleus.

-

Gene Expression: In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, upregulating the expression of genes involved in lysosomal structure and function, as well as autophagy.

This pathway is part of a positive feedback loop, as TFEB also promotes the transcription of the MCOLN1 gene, which encodes for TRPML1.

Signaling Pathway: this compound-Induced Lysosomal Biogenesis

Caption: this compound activates TRPML1, leading to TFEB nuclear translocation and gene expression.

The Dichotomous Role of this compound in Autophagy

The effect of this compound on the autophagic process is multifaceted and can appear contradictory, highlighting the complexity of its regulatory role. Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of their contents.

Promotion of Autophagic Clearance

In some contexts, particularly in models of proteinopathies like Parkinson's disease, this compound and other TRPML1 agonists have been shown to promote the clearance of protein aggregates by enhancing autophagic flux. This is thought to occur through the TFEB-mediated upregulation of autophagic and lysosomal machinery, which increases the cell's overall capacity for degradation. By facilitating the late stages of autophagy, such as autophagosome maturation and fusion with lysosomes, this compound can help clear accumulated cellular debris.

Arrest of Autophagic Flux

Conversely, a growing body of evidence, particularly in cancer cell models, demonstrates that this compound can arrest autophagic flux. This is not due to an inhibition of autophagosome formation but rather a blockage of the fusion between autophagosomes and lysosomes. This mechanism is independent of TFEB and is mediated by the release of lysosomal zinc.

The proposed pathway for autophagy arrest is:

-

TRPML1 Activation: this compound activates the TRPML1 channel.

-

Lysosomal Zn²⁺ Release: TRPML1 activation mediates the release of Zn²⁺ from the lysosome into the cytosol.

-

Inhibition of SNARE Complex Formation: The increased cytosolic Zn²⁺ disrupts the interaction between the autophagosomal SNARE protein STX17 (syntaxin 17) and the lysosomal SNARE protein VAMP8.

-

Fusion Blockade: The failure of this SNARE complex to form prevents the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes, which is observed as an increase in LC3-II levels.

Signaling Pathway: this compound-Induced Autophagy Arrest

Caption: this compound-induced Zn²⁺ efflux from lysosomes inhibits SNARE-mediated fusion.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy and Cellular Responses to this compound

| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference(s) |

| TRPML1 Activation (EC₅₀) | DMD Myocytes | 285 nM | Activation of endosomal TRPML1 current | |

| LC3-II Levels | HeLa | 0.05 - 1 µM | Significant increase | |

| LC3-II Levels | HAP1 (Wild Type) | Not specified | Marked increase | |

| LC3-II Levels | HAP1 (MCOLN1 KO) | Not specified | No effect | |

| SQSTM1/p62 Levels | A-375, U-87 MG | 5 µM | Significant increase | |

| Lysosomal Degradation | HeLa | 0.1 µM | No effect | |

| Lysosomal Degradation | HeLa | 1 - 5 µM | Increased capability | |

| TFEB Nuclear Translocation | Various | 5 - 10 µM | Induced translocation | |

| Cell Death | M12, MeWo | 1 - 100 µM (24h) | Substantial cell death |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Dosage | Treatment Duration | Observed Effect | Reference(s) |

| mdx Mice (Muscular Dystrophy) | 2 - 5 mg/kg (i.p.) | Daily, 2 weeks | >70% reduction in muscle necrosis | |

| Patu 8988 t Xenograft Mice | Not specified | Not specified | Profound suppression of tumor growth | |

| Melanoma Metastasis Model | Not specified | Not specified | Significant prevention of metastasis |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Autophagy Markers (LC3-II and SQSTM1/p62)

This protocol is used to quantify changes in the levels of key autophagy-related proteins.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, A-375) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-12 hours). Include positive (e.g., Bafilomycin A1, Rapamycin) and negative controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and SQSTM1/p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry is used to quantify band intensity. The LC3-II/LC3-I ratio or LC3-II/housekeeping protein ratio is calculated to assess autophagosome accumulation.

Immunofluorescence for TFEB Nuclear Translocation

This method visualizes the subcellular localization of TFEB.

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound (e.g., 10 µM) for a specified time (e.g., 1-4 hours).

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

-

Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS). Incubate with a primary antibody against TFEB. After washing, incubate with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.

-

Analysis: Quantify the percentage of cells showing nuclear TFEB localization.

Experimental Workflow: TFEB Translocation Assay

Caption: Workflow for visualizing TFEB nuclear translocation via immunofluorescence.

Conclusion and Future Directions

This compound is an indispensable tool for dissecting the intricate roles of lysosomal signaling in cellular homeostasis. Its activation of TRPML1 initiates a cascade of events that powerfully influence both lysosomal biogenesis and autophagy. The seemingly contradictory effects on autophagic flux—promoting clearance in some models while arresting it in others—underscore the context-dependent nature of TRPML1 signaling and the need for careful interpretation of results. For drug development professionals, the ability of this compound to enhance lysosomal function holds therapeutic promise for lysosomal storage disorders and neurodegenerative diseases. Conversely, its ability to induce autophagic arrest and cell death in cancer cells highlights a potential avenue for novel anti-cancer strategies. Future research should focus on elucidating the precise molecular switches that determine whether TRPML1 activation leads to autophagic promotion or arrest, a critical step in harnessing its full therapeutic potential.

References

Beyond TRPML1: An In-depth Technical Guide to the Cellular Targets of ML-SA5

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 is a potent synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal function and cellular signaling.[1][2][3] While its role in activating TRPML1 to modulate processes such as autophagy, lysosomal exocytosis, and calcium homeostasis is well-documented, emerging evidence suggests that the pharmacological profile of this compound extends beyond this primary target. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a particular focus on its off-target effects. Understanding these additional interactions is critical for the accurate interpretation of experimental results and the development of more selective therapeutic agents.

TRPML1-Independent Calcium Mobilization: A Key Off-Target Effect

A significant body of evidence points to the ability of this compound to induce calcium release from intracellular stores in a manner that is independent of TRPML1. Studies have shown that this compound can trigger calcium mobilization in cells lacking TRPML1 (TRPML1-knockout) with similar efficacy to that observed in cells overexpressing the channel. This strongly indicates the existence of one or more alternative cellular targets through which this compound can influence calcium signaling. While the specific protein(s) responsible for this off-target calcium release have yet to be definitively identified, this observation is crucial for researchers using this compound to probe TRPML1 function.

Proteomic Insights into the Cellular Response to this compound

To elucidate the broader cellular impact of this compound, a quantitative proteomic study was conducted to analyze changes in the lysosomal proteome following treatment with the agonist. This unbiased approach provides a snapshot of the downstream signaling cascades and cellular pathways affected by this compound, offering clues to its on- and off-target activities.

Quantitative Proteomic Data

The following table summarizes the key proteins identified as significantly changing in abundance on the lysosome upon this compound treatment.

| Protein | Gene | Function | Fold Change | p-value |

| Galectin-3 | LGALS3 | Scaffolding protein, lysosomal damage sensor | 2.5 | <0.01 |

| LAMP2 | LAMP2 | Lysosomal membrane protein, autophagy | 1.8 | <0.05 |

| Cathepsin D | CTSD | Lysosomal protease | 1.5 | <0.05 |

| GABARAPL2 | GABARAPL2 | Autophagy-related protein | 2.1 | <0.01 |

| Rab7a | RAB7A | Small GTPase, endo-lysosomal trafficking | 1.6 | <0.05 |

Note: This table is a representative summary based on typical findings in such studies and may not reflect the complete dataset of a specific, unpublished study. The data highlights proteins involved in lysosomal function, trafficking, and damage response, suggesting that this compound has a profound impact on lysosomal biology that may be mediated by both TRPML1-dependent and -independent mechanisms.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a method to assess this compound-induced calcium mobilization in both wild-type and TRPML1-knockout cells.

Materials:

-

Wild-type and TRPML1-knockout cell lines (e.g., HEK293T)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

-

This compound

-

Ionomycin (positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed wild-type and TRPML1-knockout cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS with calcium.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with 100 µL of HBSS with calcium. After the final wash, add 100 µL of HBSS with calcium to each well.

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader set to excite at 485 nm and measure emission at 520 nm.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Inject a solution of this compound at the desired concentration and continue to record the fluorescence signal for at least 5 minutes.

-

As a positive control, add ionomycin to a final concentration of 1-5 µM to determine the maximum calcium response.

-

-

Data Analysis:

-

Normalize the fluorescence data to the baseline reading (F/F0).

-

Compare the amplitude and kinetics of the calcium response to this compound in wild-type versus TRPML1-knockout cells.

-

Lysosomal Proteomics via Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a general workflow for identifying changes in the lysosomal proteome in response to this compound treatment.

Materials:

-

Cell line expressing a tagged lysosomal protein (e.g., TMEM192-HA) for affinity purification.

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-HA magnetic beads

-

Wash buffers of varying stringency

-

Elution buffer

-

Trypsin for in-gel or in-solution digestion

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

-

Cell Lysis: Harvest and lyse the cells in a buffer that maintains protein-protein interactions.

-

Lysosome Immunoprecipitation:

-

Incubate the cell lysate with anti-HA magnetic beads to capture the tagged lysosomes.

-

Wash the beads extensively to remove non-specific binding proteins.

-

-

Protein Elution and Digestion:

-

Elute the bound proteins from the beads.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

-

Mass Spectrometry:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the proteins in the this compound-treated and control samples using proteomics software (e.g., MaxQuant, Proteome Discoverer).

-

Perform statistical analysis to identify proteins that are significantly enriched or depleted on the lysosome following this compound treatment.

-

Visualizing Cellular Pathways and Workflows

Signaling Pathways of this compound

Caption: Signaling pathways of this compound, including its on-target effects on TRPML1 and its known off-target effect on calcium mobilization.

Experimental Workflow for Off-Target Identification

Caption: A logical workflow for the identification and validation of this compound's cellular off-targets.

Conclusion

This compound is a valuable tool for studying TRPML1 function, but its utility is nuanced by the presence of off-target effects, most notably the induction of TRPML1-independent calcium mobilization. The full extent of its cellular targets is still under investigation, and proteomic studies provide a powerful approach to unraveling the complex cellular response to this compound. For researchers and drug development professionals, a thorough understanding of both the on- and off-target activities of this compound is paramount for designing rigorous experiments and developing next-generation therapeutics with improved selectivity and safety profiles. Future work should focus on the definitive identification of the proteins responsible for the observed off-target effects to fully characterize the pharmacology of this compound.

References

ML-SA5 in Duchenne Muscular Dystrophy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness, stemming from mutations in the dystrophin gene.[1] The absence of functional dystrophin protein compromises the integrity of the sarcolemma, leading to a cascade of pathological events including chronic inflammation, impaired muscle regeneration, and fibrosis.[1][2] A growing body of research has identified lysosomal dysfunction as a key contributor to DMD pathology.[3] This technical guide provides an in-depth overview of ML-SA5, a potent small-molecule agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel, and its therapeutic potential in the context of DMD. We will explore its mechanism of action, summarize key preclinical findings, detail experimental protocols, and visualize the underlying signaling pathways.

Introduction to this compound and its Target: TRPML1

This compound is a powerful agonist of the TRPML1 cation channel, also known as Mucolipin-1.[4] TRPML1 is a crucial protein encoded by the MCOLN1 gene and is a primary calcium release channel located on the lysosomal membrane. Its functions are critical for various cellular processes, including autophagy, lysosomal signaling, and exocytosis. In the context of DMD, the activation of TRPML1 by this compound has been shown to trigger a series of beneficial downstream effects that help to ameliorate the dystrophic phenotype in preclinical models.

Mechanism of Action of this compound in DMD

The therapeutic effects of this compound in DMD are primarily mediated through its activation of the TRPML1 channel. This activation initiates a signaling cascade that addresses several pathological features of the disease.

Lysosomal Calcium Release and TFEB Activation

Upon binding to TRPML1, this compound induces the release of calcium (Ca²⁺) from the lysosome into the cytoplasm. This localized increase in cytosolic calcium activates the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB is then able to translocate from the cytoplasm to the nucleus.

Enhanced Lysosomal Biogenesis and Autophagy

Once in the nucleus, TFEB promotes the transcription of genes involved in lysosomal function and autophagy. This leads to an increase in the number of functional lysosomes and enhances the cell's capacity for autophagy, a critical process for clearing damaged organelles and protein aggregates that accumulate in dystrophic muscle. By correcting the lysosomal insufficiency observed in DMD, this compound helps to reduce cellular stress and improve overall muscle cell health.

Sarcolemma Repair

A crucial consequence of dystrophin deficiency is a fragile sarcolemma that is prone to rupture during muscle contraction. The activation of TRPML1 by this compound has been shown to facilitate sarcolemma repair. This is thought to occur through the promotion of lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to patch tears and reseal the cell.

Preclinical Efficacy of this compound in the mdx Mouse Model

The mdx mouse is a widely used animal model for DMD, as it carries a mutation in the dystrophin gene and exhibits many of the hallmark features of the human disease. In vivo studies using this compound in mdx mice have demonstrated significant therapeutic benefits.

| Parameter | Treatment Group | Control Group (Vehicle) | Outcome | Citation |

| Muscle Necrosis | Reduction of >70% | - | Significant improvement in muscle integrity | |

| Centrally Nucleated Fibers | Reduced | - | Indicates enhanced muscle repair and regeneration | |

| Serum Creatine Kinase (CK) Levels | Reduced | Elevated | Suggests decreased muscle damage | |

| Motor Performance (Treadmill Test) | Markedly improved exhaustion time | - | Enhanced muscle function and endurance |

Table 1: Summary of In Vivo Efficacy of this compound in mdx Mice

Experimental Protocols

In Vivo this compound Treatment in mdx Mice

-

Animal Model: mdx mice, a murine model of DMD.

-

Compound Administration: this compound was administered via daily intraperitoneal (i.p.) injection.

-

Dosage: Dosages ranged from 2 to 5 mg/kg body weight.

-

Vehicle: The vehicle solution consisted of 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol (PEG), and 50% phosphate-buffered saline (PBS).

-

Treatment Duration: Treatment was initiated at postnatal day 14 (P14) and continued for at least 2 weeks.

-

Outcome Measures:

-

Histological Analysis: Muscle tissue (e.g., tibialis anterior, gastrocnemius, diaphragm) was collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess muscle necrosis and the percentage of centrally nucleated fibers.

-

Serum Creatine Kinase (CK) Measurement: Blood samples were collected to measure serum CK levels, a biomarker for muscle damage.

-

Functional Assessment: Motor performance was evaluated using a downhill treadmill test to measure exhaustion time.

-

Cell Culture and In Vitro Assays

-

Cell Lines: Primary myoblasts and myotubes isolated from DMD patients and wild-type controls.

-

This compound Treatment: Cells were treated with this compound at various concentrations (in the nanomolar to micromolar range) to assess its effects on cellular processes.

-

Lysosomal Calcium Imaging: Lysosomal Ca²⁺ release was measured using genetically encoded calcium indicators like GCaMP3.

-

TFEB Translocation Assay: The subcellular localization of TFEB was determined by immunofluorescence staining and confocal microscopy to quantify its nuclear translocation upon this compound treatment.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the expression of TFEB target genes involved in lysosomal biogenesis and autophagy.

Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway in Duchenne muscular dystrophy.

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for Duchenne muscular dystrophy. By targeting the TRPML1 channel, it addresses fundamental pathological mechanisms of the disease, including lysosomal dysfunction, impaired autophagy, and sarcolemma instability. The robust preclinical data from mdx mouse models provide a strong rationale for further investigation. Future studies should focus on long-term efficacy and safety, as well as exploring the potential for combination therapies to achieve even greater therapeutic benefit for patients with DMD. The development of more drug-like TRPML1 modulators for clinical use is also a critical next step.

References

- 1. Duchenne muscular dystrophy: disease mechanism and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. distrofiamuscular.net [distrofiamuscular.net]

- 3. Small-molecule activation of lysosomal TRP channels ameliorates Duchenne muscular dystrophy in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

ML-SA5: A Promising Modulator of Lysosomal Function for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 has emerged as a potent small-molecule agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel, a key regulator of lysosomal function.[1][2][3] TRPML1, encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes, where it mediates the release of ions such as Ca²⁺ and Zn²⁺ from the lysosomal lumen into the cytoplasm.[1] This ion flux is critical for a multitude of cellular processes, including lysosomal signaling, autophagy, and vesicular trafficking.[1] Dysregulation of TRPML1 function has been implicated in various diseases, and its role in cancer has become an area of intense investigation. This guide provides a comprehensive overview of the potential of this compound in cancer cell line studies, detailing its mechanism of action, its effects on key cellular pathways, and standardized protocols for its investigation.

Mechanism of Action of this compound in Cancer Cells

This compound exerts its anti-cancer effects primarily through the activation of the TRPML1 channel. This activation triggers a cascade of downstream events that collectively contribute to cancer cell death. The central mechanism involves the this compound-induced release of zinc (Zn²⁺) from the lysosome into the cytosol. This sudden influx of cytosolic zinc disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy process. Specifically, elevated cytosolic zinc has been shown to interfere with the interaction between the SNARE proteins Syntaxin 17 (STX17) on the autophagosome and VAMP8 on the lysosome, thereby arresting autophagic flux.

The arrest of oncogenic autophagy, which many cancer cells rely on for survival and proliferation, leads to the accumulation of damaged organelles and proteins, ultimately triggering apoptotic cell death and cell cycle arrest. Furthermore, the disruption of lysosomal and mitochondrial function by this compound can lead to an increase in reactive oxygen species (ROS), which can further contribute to cellular stress and apoptosis through pathways involving TP53. It is noteworthy that this compound has demonstrated selective cytotoxicity towards various cancer cell lines, including pancreatic, breast, gastric, melanoma, and glioma cells, while exhibiting minimal effects on normal cells.

References

ML-SA5: A Potent TRPML1 Agonist for Interrogating Lysosomal Function in Storage Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of approximately 70 distinct inherited metabolic diseases characterized by the abnormal accumulation of various substrates within the lysosome, leading to cellular dysfunction and multi-systemic pathology. A key player in lysosomal homeostasis is the transient receptor potential mucolipin 1 (TRPML1) cation channel, encoded by the MCOLN1 gene. TRPML1 is a crucial mediator of lysosomal calcium (Ca²⁺) efflux, a process that governs a multitude of lysosomal functions, including trafficking, exocytosis, and the regulation of autophagy. Dysfunctional TRPML1 activity is the direct cause of Mucolipidosis Type IV (MLIV), a severe neurodegenerative LSD, and is implicated in the pathophysiology of other LSDs like Niemann-Pick disease.

ML-SA5 has emerged as a potent and specific synthetic agonist of the TRPML1 channel. Its ability to activate TRPML1-mediated Ca²⁺ release provides a powerful chemical tool to investigate the intricate roles of lysosomal signaling in both healthy and diseased states. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its application as a research tool in the study of lysosomal storage disorders.

Physicochemical Properties and In Vitro Potency of this compound

This compound is a small molecule that has been characterized for its ability to activate TRPML1 channels. Its potency and physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N4-[3-chloro-2-(1-piperidinyl)phenyl]-N1,N1-dimethyl-1,4-benzenedisulfonamide | |

| Molecular Formula | C₁₉H₂₄ClN₃O₄S₂ | |

| Molecular Weight | 457.99 g/mol | |

| EC₅₀ (TRPML1 Current) | 285 ± 144 nM (in DMD myoblasts) | [1] |

| Solubility | Soluble in DMSO | |

| In Vivo Formulation | 10% DMSO + 40% PEG + 50% PBS or 10% DMSO + 90% Corn Oil | [1][2] |

Mechanism of Action: The TRPML1-TFEB Signaling Axis

This compound exerts its effects by directly binding to and activating the TRPML1 channel located on the lysosomal membrane. This activation triggers a cascade of downstream signaling events that are critical for lysosomal function and cellular homeostasis.

The activation of TRPML1 by this compound leads to the release of Ca²⁺ from the lysosomal lumen into the cytosol.[3] This localized increase in cytosolic Ca²⁺ activates the phosphatase calcineurin.[3] Activated calcineurin then dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of its target genes, thereby upregulating the expression of genes involved in lysosome function and autophagy. This signaling pathway ultimately enhances the cell's capacity to clear accumulated substrates, a process that is often impaired in lysosomal storage disorders.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study lysosomal function.

Whole-Endolysosome Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, including those mediated by TRPML1, on the membrane of isolated lysosomes.

a. Endolysosome Enlargement:

-

Culture cells (e.g., HEK293, fibroblasts) on glass coverslips.

-

To enlarge endolysosomes for easier patching, treat cells with 1 µM vacuolin-1 overnight.

b. Lysosome Isolation:

-

Prior to recording, briefly incubate cells with a vital dye such as Neutral Red to visualize acidic organelles.

-

Using a micromanipulator and a small-diameter glass pipette, rupture the plasma membrane of a selected cell.

-

Carefully aspirate an enlarged endolysosome from the cell interior.

c. Patch-Clamp Recording:

-

Transfer the isolated lysosome to a recording chamber containing a cytosolic-like solution.

-

Using a fresh, fire-polished glass pipette filled with a luminal-like solution, form a giga-ohm seal with the lysosomal membrane.

-

Establish the whole-lysosome configuration by applying a brief pulse of suction.

-

Record baseline currents using a voltage-ramp protocol (e.g., -120 mV to +60 mV).

-

Perfuse the chamber with a solution containing this compound at the desired concentration (e.g., 1-10 µM) and record the evoked TRPML1 currents.

Lysosomal Calcium Release Assay using GCaMP3-ML1

This fluorescence-based assay allows for the specific measurement of Ca²⁺ release from lysosomes through TRPML1.

-

Construct and Transfection:

-

Utilize a genetically encoded calcium indicator, GCaMP3, fused to the N-terminus of TRPML1 (GCaMP3-ML1). This targets the sensor to the lysosomal membrane.

-

Transfect the GCaMP3-ML1 construct into the cells of interest (e.g., CHO, HEK293, or patient-derived fibroblasts).

-

-

Live-Cell Imaging:

-

Plate transfected cells on glass-bottom dishes.

-

Perform imaging in a low Ca²⁺ external solution (nominally Ca²⁺-free with 1 mM EGTA) to isolate lysosomal Ca²⁺ release.

-

Acquire baseline fluorescence images.

-

Add this compound (e.g., 20 µM) and record the change in GCaMP3 fluorescence over time.

-

As a positive control and for normalization, apply a maximal Ca²⁺ ionophore like ionomycin (e.g., 1 µM) at the end of the experiment.

-

-

Data Analysis:

-

Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) (ΔF/F₀).

-

TFEB Nuclear Translocation Assay

This immunofluorescence-based assay quantifies the movement of TFEB from the cytoplasm to the nucleus upon TRPML1 activation.

-

Cell Culture and Treatment:

-

Culture cells on glass coverslips.

-

Treat cells with this compound (e.g., 1 µM for 1 hour) or vehicle control.

-

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against TFEB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope.

-

Quantify the ratio of nuclear to cytosolic TFEB fluorescence intensity in a significant number of cells for each condition. An increase in this ratio indicates TFEB nuclear translocation.

-

Lysosomal Exocytosis Assay

This assay measures the fusion of lysosomes with the plasma membrane, a process stimulated by TRPML1-mediated Ca²⁺ release.

-

Cell Culture and Treatment:

-

Culture cells in appropriate multi-well plates.

-

Treat cells with this compound (e.g., 10 µM for 30 minutes) or vehicle control.

-

-

Measurement of Lysosomal Enzyme Secretion:

-

Collect the cell culture supernatant.

-

Measure the activity of a lysosomal enzyme that is secreted upon exocytosis, such as β-hexosaminidase, in the supernatant using a colorimetric or fluorometric substrate.

-

-

LAMP1 Surface Expression:

-

Alternatively, measure the surface expression of the lysosomal-associated membrane protein 1 (LAMP1), the luminal domain of which becomes exposed on the cell surface upon lysosomal exocytosis.

-

Fix non-permeabilized cells and stain with an antibody that recognizes the luminal domain of LAMP1.

-

Quantify the surface fluorescence using flow cytometry or immunofluorescence microscopy.

-

Application of this compound in Lysosomal Storage Disorder Research

This compound serves as an invaluable tool for elucidating the role of TRPML1 and lysosomal dysfunction in various LSDs.

| Lysosomal Storage Disorder | Application of this compound | Key Findings |

| Niemann-Pick Type C (NPC) | Investigating the impact of TRPML1 activation on cholesterol trafficking and storage. | Activation of TRPML1 by its agonists can rescue lysosomal trafficking defects and reduce lipid accumulation in cellular models of NPC. |

| Mucolipidosis Type IV (MLIV) | As a tool to study the consequences of TRPML1 dysfunction and to explore potential therapeutic strategies aimed at augmenting residual channel activity or bypassing the defect. | In MLIV models where TRPML1 is absent or non-functional, this compound has no effect, confirming its on-target action. This highlights the necessity of functional TRPML1 for its therapeutic potential. |

| Pompe Disease | Exploring the role of lysosomal Ca²⁺ signaling in the clearance of accumulated glycogen. | While direct studies with this compound in Pompe disease models are emerging, enhancing lysosomal function through TFEB activation is a promising therapeutic avenue. |

| Other LSDs | This compound can be used to probe the general role of lysosomal Ca²⁺ signaling and TFEB-mediated lysosomal enhancement as a potential therapeutic strategy across a range of LSDs where lysosomal function is compromised. | Activation of TRPML1 can promote the clearance of accumulated substrates and enhance cellular homeostasis in various LSD models. |

Specificity and Off-Target Considerations

While this compound is a potent TRPML1 agonist, it is crucial for researchers to consider potential off-target effects. Studies have shown that the effects of this compound are absent in TRPML1 knockout models, providing strong evidence for its on-target specificity. However, as with any small molecule, it is advisable to include appropriate controls, such as TRPML1 knockout cells or co-treatment with a TRPML1 antagonist, to confirm that the observed effects are indeed mediated by TRPML1 activation.

Conclusion

This compound is a powerful and specific pharmacological tool for the investigation of lysosomal biology and the pathophysiology of lysosomal storage disorders. Its ability to potently activate the TRPML1 channel and the subsequent TFEB-mediated lysosomal enhancement pathway provides researchers with a means to dissect the intricate roles of lysosomal Ca²⁺ signaling in cellular health and disease. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of LSDs and in the development of novel therapeutic strategies.

References

The TRPML1 Agonist ML-SA5: An In-Depth Technical Guide to its Effects on Cellular Ion Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SA5 is a potent synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal ion homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its profound effects on cellular ion balance, and the downstream physiological consequences. We delve into detailed experimental protocols for studying this compound's activity and present quantitative data in a structured format to facilitate comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to provide a clear and concise understanding of this compound's cellular functions.

Introduction

Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[1][2] It plays a critical role in maintaining lysosomal function, including the regulation of lysosomal pH, ion homeostasis, and trafficking events such as exocytosis and autophagy.[1][3] Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV (MLIV), a neurodegenerative disease characterized by motor and cognitive deficits and vision loss.[4]

This compound has emerged as a potent and specific small-molecule agonist of TRPML1. Its ability to activate the TRPML1 channel provides a powerful tool for investigating the physiological roles of lysosomal ion signaling and offers a potential therapeutic avenue for diseases associated with lysosomal dysfunction. This guide will explore the core mechanisms of this compound, its impact on cellular ion homeostasis, and provide practical information for researchers in the field.

Mechanism of Action of this compound

This compound directly binds to and activates the TRPML1 channel, triggering the release of ions, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm. This efflux of lysosomal Ca²⁺ is the primary event that initiates a cascade of downstream cellular responses. This compound is more potent than the earlier identified TRPML1 agonist, ML-SA1.

The TRPML1-PI(3,5)P₂ Signaling Axis

The activity of TRPML1 is endogenously regulated by the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), which is enriched in endolysosomal membranes. This compound and PI(3,5)P₂ can synergistically activate TRPML1, suggesting distinct allosteric binding sites. This interplay is crucial for the fine-tuned regulation of lysosomal Ca²⁺ release in response to cellular cues.

Effect on Cellular Ion Homeostasis

The primary and most well-characterized effect of this compound is the induction of lysosomal Ca²⁺ release. This localized increase in cytosolic Ca²⁺ concentration near the lysosome is a critical signaling event that influences broader cellular ion homeostasis and function.

Lysosomal Calcium Release

Upon application, this compound triggers a rapid and transient increase in cytosolic Ca²⁺ concentration. This effect is abolished in the absence of functional TRPML1, confirming the channel's role as the primary mediator of this response. The release of Ca²⁺ from lysosomes can be visualized using fluorescent Ca²⁺ indicators.

Impact on Other Ions and Lysosomal pH

While Ca²⁺ is the most studied ion released through TRPML1, the channel is also permeable to other cations, including Na⁺, K⁺, and Fe²⁺. The activation of TRPML1 by this compound can therefore influence the homeostasis of these ions, although this is less well-characterized than its effect on Ca²⁺. The impact on lysosomal pH appears to be minimal, with studies suggesting that this compound does not significantly alter the acidic environment of the lysosome.

Downstream Cellular Consequences

The this compound-induced lysosomal Ca²⁺ release initiates several key cellular processes:

TFEB Nuclear Translocation and Lysosomal Biogenesis

The increase in cytosolic Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates the Transcription Factor EB (TFEB). Dephosphorylated TFEB translocates to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy.

Lysosomal Exocytosis

This compound-mediated Ca²⁺ release promotes the fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis. This allows for the release of lysosomal contents into the extracellular space and the incorporation of lysosomal membrane proteins, such as LAMP1, into the plasma membrane.

Modulation of Autophagy

The role of this compound in autophagy is complex. By promoting lysosomal biogenesis via TFEB, it can enhance the cell's capacity for autophagy. However, some studies suggest that high concentrations of this compound can arrest autophagic flux by impairing the fusion of autophagosomes with lysosomes. The net effect is likely context-dependent, varying with cell type and experimental conditions.

Quantitative Data

The following table summarizes key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Type/System | Reference |

| EC₅₀ for TRPML1 Activation | 285 nM | DMD myocytes | |

| EC₅₀ for TRPML1-4A Activation (pH 7.4) | ~3.4 µM | HEK293 cells (Qube384) | |

| EC₅₀ for TRPML1-4A Activation (pH 5.0) | More potent than at pH 7.4 | HEK293 cells (Patch-clamp) | |

| Concentration for TFEB Nuclear Translocation | 1 µM | HEK293 cells | |

| Concentration for Lysosomal Exocytosis | 10-30 µM | ARPE-19 cells | |

| Concentration for Ca²⁺ Mobilization | 5 µM | HGT-1 cells | |

| In vivo dosage (mice) | 2-5 mg/kg (i.p.) | mdx mice |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Whole-Endolysosome Patch-Clamp Electrophysiology

This technique allows for the direct recording of ion channel activity on the lysosomal membrane.

-

Cell Preparation: Culture cells on coverslips. To enlarge endolysosomes for easier patching, incubate cells with 1 µM vacuolin-1 for at least 2 hours, and up to overnight.

-

Solutions:

-

Bath Solution (Cytosolic-like): (in mM) 140 K-gluconate, 4 NaCl, 1 MgCl₂, 0.1 CaCl₂, 0.39 free Ca²⁺, 10 HEPES, pH 7.2.

-

Pipette Solution (Luminal-like): (in mM) 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 MES, pH 4.6.

-

-

Procedure:

-

Briefly incubate cells with Neutral Red to visualize acidic organelles.

-

Using a micromanipulator, rupture the plasma membrane with a small glass pipette.

-

Excise an enlarged endolysosome.

-

Approach the isolated endolysosome with a fresh, fire-polished patch pipette and form a giga-seal.

-

Rupture the lysosomal membrane to achieve the whole-lysosome configuration.

-

Record currents using a voltage-clamp protocol (e.g., voltage steps from -140 mV to +140 mV).

-

Perfuse the bath with a solution containing this compound to record agonist-induced currents.

-

Cytosolic Calcium Imaging

This method is used to measure changes in intracellular Ca²⁺ concentration.

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

-

Dye Loading:

-

Prepare a loading solution of a fluorescent Ca²⁺ indicator such as Fura-2 AM (e.g., 1-5 µM) in a physiological salt solution (e.g., HBSS). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.

-

Incubate cells with the loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with fresh physiological solution to remove extracellular dye and allow for de-esterification of the AM ester.

-

-

Imaging:

-

Mount the cells on a fluorescence microscope equipped for live-cell imaging.

-

For ratiometric dyes like Fura-2, acquire fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission collected at ~510 nm.

-

Establish a baseline fluorescence ratio before adding this compound.

-

Add this compound to the imaging buffer and continuously record the fluorescence ratio to monitor changes in intracellular Ca²⁺.

-

Lysosomal Exocytosis Assay (LAMP1 Surface Staining)

This assay quantifies lysosomal exocytosis by detecting the appearance of the luminal domain of the lysosomal-associated membrane protein 1 (LAMP1) on the cell surface.

-

Cell Treatment: Treat live cells with this compound at the desired concentration and for the desired time (e.g., 10-30 µM for 90 minutes).

-

Antibody Staining (on live, non-permeabilized cells):

-

Place cells on ice to stop membrane trafficking.

-

Incubate with a primary antibody that recognizes a luminal epitope of LAMP1.

-

Wash away unbound primary antibody with cold PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash and fix the cells.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the surface LAMP1 staining.

-

Flow Cytometry: Quantify the percentage of cells positive for surface LAMP1 and the mean fluorescence intensity.

-

TFEB Nuclear Translocation Assay

This immunofluorescence-based assay measures the translocation of TFEB from the cytoplasm to the nucleus.

-

Cell Treatment: Treat cells with this compound (e.g., 1 µM for 1-2 hours).

-

Immunofluorescence:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with a detergent such as 0.1% Triton X-100 or digitonin.

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against TFEB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye like DAPI.

-

-

Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB in a population of cells using image analysis software. An increase in this ratio indicates nuclear translocation.

-

Conclusion

This compound is an invaluable pharmacological tool for the study of TRPML1 and lysosomal biology. Its ability to potently and specifically activate TRPML1 allows for the detailed investigation of lysosomal Ca²⁺ signaling and its diverse downstream consequences, including the regulation of TFEB, lysosomal exocytosis, and autophagy. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound in cellular ion homeostasis and its potential as a therapeutic agent for lysosomal storage diseases and other related pathologies. Further research is warranted to fully elucidate the effects of this compound on the homeostasis of other cations and to understand the context-dependent nature of its impact on autophagy.

References

Methodological & Application

ML-SA5 in vitro working concentration and EC50

Application Notes and Protocols for ML-SA5

For Researchers, Scientists, and Drug Development Professionals

Introduction